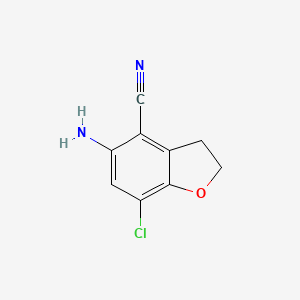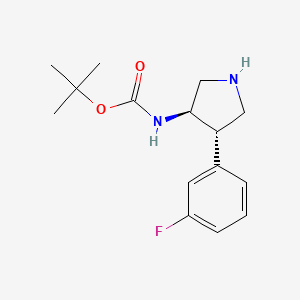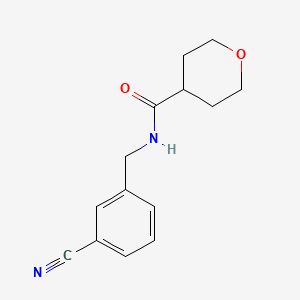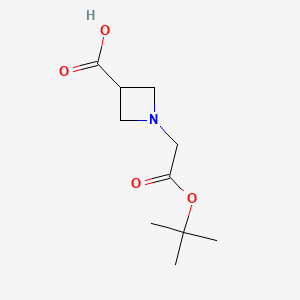
2-(3-((Benzyloxy)methyl)isoxazol-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-((Benzyloxy)methyl)isoxazol-5-yl)acetic acid is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 2-(3-((Benzyloxy)methyl)isoxazol-5-yl)acetic acid, can be achieved through various methods. One common approach involves the cycloaddition of nitrile oxides with alkynes, leading to the formation of isoxazole rings . Another method includes the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, which provides substituted isoxazoles under moderate reaction conditions .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of disubstituted isoxazoles from substituted aldoximes and alkynes .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-((Benzyloxy)methyl)isoxazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation at specific positions on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of alcohol groups can yield aldehydes or ketones, while reduction of nitro groups can produce amines .
Applications De Recherche Scientifique
2-(3-((Benzyloxy)methyl)isoxazol-5-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its analgesic, anti-inflammatory, and immunosuppressant properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(3-((Benzyloxy)methyl)isoxazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes and receptors involved in various biological processes, leading to their therapeutic effects . For example, some isoxazole compounds act as EPAC antagonists, inhibiting the exchange protein directly activated by cAMP .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-(3-((Benzyloxy)methyl)isoxazol-5-yl)acetic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C13H13NO4 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
2-[3-(phenylmethoxymethyl)-1,2-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C13H13NO4/c15-13(16)7-12-6-11(14-18-12)9-17-8-10-4-2-1-3-5-10/h1-6H,7-9H2,(H,15,16) |
Clé InChI |
RERFRUWZKKSWFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC2=NOC(=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


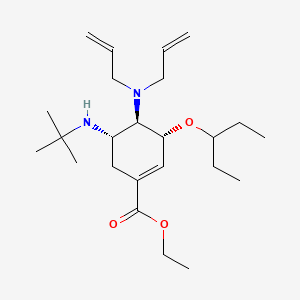
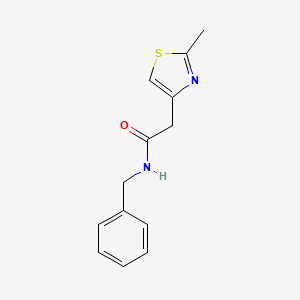
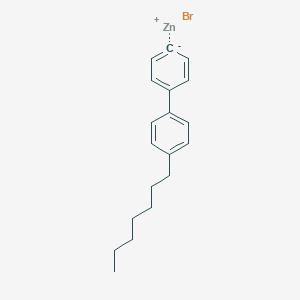
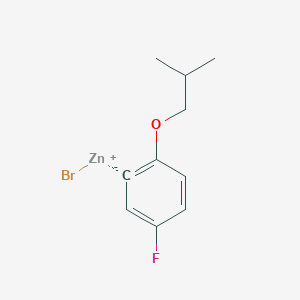
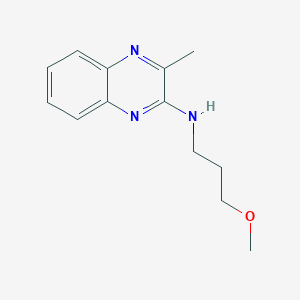

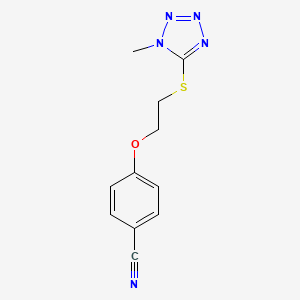

![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3-Ethoxy-4-fluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14895168.png)

